

Spectroscopic Profile of 3-Iodosalicylaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *2-Hydroxy-3-iodobenzaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-iodosalicylaldehyde, a key intermediate in organic synthesis and drug discovery. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 3-iodosalicylaldehyde. Where direct experimental data for 3-iodosalicylaldehyde is not available, data from closely related analogs and established spectroscopic principles are used for estimation and are duly noted.

Table 1: ^1H NMR Spectroscopic Data (Estimated)

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Notes
~11.0	Singlet	-	Phenolic OH	Position can vary with concentration and temperature.
~9.90	Singlet	-	Aldehydic CHO	
~7.90	Doublet of doublets	~7.8, 1.5	H-6	Ortho- and meta-coupling.
~7.50	Doublet of doublets	~7.8, 7.8	H-4	Ortho-coupling to H-5 and H-3 (iodine).
~6.90	Doublet of doublets	~7.8, 1.5	H-5	Ortho- and meta-coupling.

Note: The chemical shifts and coupling constants are estimated based on spectral data of salicylaldehyde and other iodinated benzaldehyde derivatives. Actual values may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Estimated)

Solvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Chemical Shift (δ , ppm)	Assignment	Notes
~195	C=O (Aldehyde)	
~160	C-OH	
~140	C-4	
~135	C-6	
~120	C-5	
~118	C-1	
~95	C-I	The C-I bond typically shifts the carbon resonance to a higher field (lower ppm).

Note: The chemical shifts are estimated based on the analysis of substituted benzaldehydes.[\[1\]](#) [\[2\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3200-3400	Broad	O-H stretch (phenolic)
2850, 2750	Medium, Weak	C-H stretch (aldehyde)
1650-1680	Strong	C=O stretch (aldehyde, conjugated) [3] [4] [5]
1580-1600	Medium	C=C stretch (aromatic)
1450-1500	Medium	C=C stretch (aromatic)
~1200	Strong	C-O stretch (phenolic)
~600-700	Medium	C-I stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
248	High	[M] ⁺ (Molecular Ion)
247	Moderate	[M-H] ⁺
220	Moderate	[M-CO] ⁺
121	High	[M-I] ⁺
93	Moderate	[M-I-CO] ⁺

Note: Fragmentation patterns are predicted based on the structure of 3-iodosalicylaldehyde and general fragmentation rules for aromatic aldehydes and halogenated compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent general procedures and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of 3-iodosalicylaldehyde.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[\[9\]](#)
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ^1H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands), with a relaxation delay of 2-5 seconds.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and reference the chemical shifts to the TMS signal ($\delta = 0.00$ ppm for ^1H and ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum and determine the coupling constants.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of 3-iodosalicylaldehyde (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan the sample over a range of 4000 to 400 cm^{-1} .
 - Acquire and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

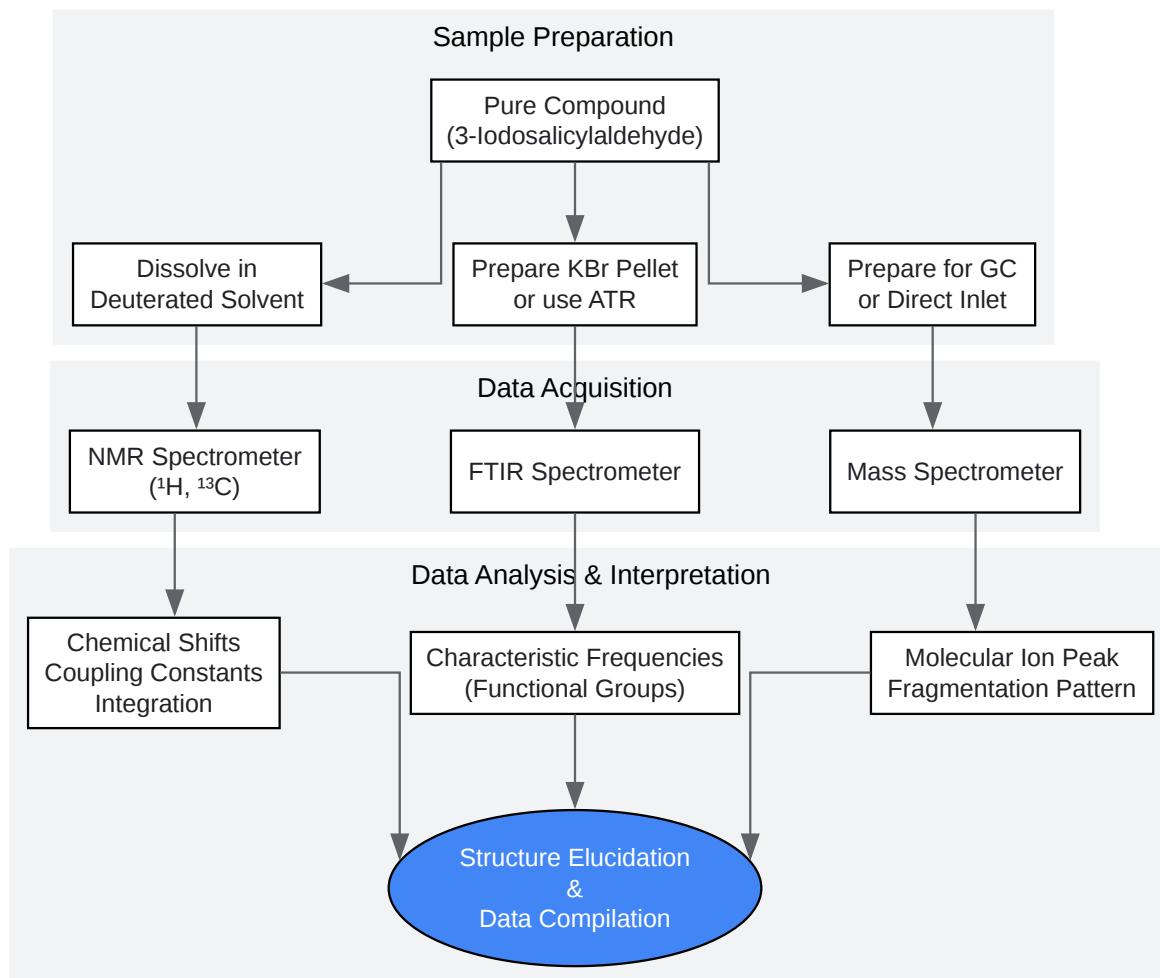
- Sample Introduction and Ionization:
 - Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Use Electron Ionization (EI) at 70 eV as the ionization method.
- Mass Analysis:
 - Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
 - Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
- Data Interpretation:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to confirm the structure of the molecule. The presence of an iodine atom will result in a characteristic isotopic pattern.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3-iodosalicylaldehyde.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis of 3-Iodosalicylaldehyde.

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